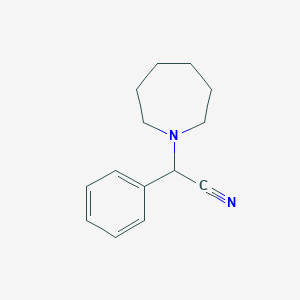

Azepan-1-yl(phenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azepan-1-yl(phenyl)acetonitrile is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol . It is characterized by the presence of an azepane ring (a seven-membered nitrogen-containing ring) attached to a phenyl group and an acetonitrile moiety. This compound is used in various research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(phenyl)acetonitrile typically involves the reaction of azepane with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by the addition of phenylacetonitrile . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

Azepan-1-yl(phenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The phenyl group or the nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepan-1-yl(phenyl)acetic acid, while reduction may produce azepan-1-yl(phenyl)methanamine.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that azepan derivatives, including azepan-1-yl(phenyl)acetonitrile, may exhibit significant biological activity as potential anti-cancer agents. These compounds can interact with specific biological pathways that influence tumor growth and proliferation. For instance, certain azepan compounds have shown the ability to modulate the aryl hydrocarbon receptor (AhR), which plays a crucial role in drug metabolism and immune responses.

1.2 Modulation of Enzyme Activity

Studies have revealed that this compound can modulate enzyme activity and receptor binding. Compounds similar to it have been shown to activate or inhibit receptors involved in drug metabolism, indicating a potential role in pharmacokinetics. This modulation can be critical in developing drugs that require specific metabolic pathways for efficacy.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, often involving the modification of existing azepane structures to enhance solubility and potency. For example, modifications to the aryl ring or the introduction of basic nitrogen groups have been explored to improve pharmacological properties .

| Modification | Effect on Solubility | Potency (IC50) |

|---|---|---|

| Basic nitrogen introduction | Enhanced | Improved |

| Aryl ring substitution | Modest reduction | Variable |

Biomedical Research

This compound is also utilized in biomedical research settings due to its versatile chemical properties. It has applications in:

- Cell Culture and Analysis : Used as a reagent in various assays to study cellular responses.

- Clinical Diagnostics : Potential use in diagnostic tests related to enzyme activity modulation.

Inhibition of PRMT5

A study focused on small molecule inhibitors of the PRMT5-PBM interaction identified compounds structurally related to azepan derivatives as promising candidates for further development . This research highlights the potential for this compound and its analogs in targeting specific protein interactions critical for cancer progression.

Synthesis of Bazedoxifene

This compound serves as an intermediate in the synthesis of Bazedoxifene acetate, a selective estrogen receptor modulator (SERM). The processes involved include alkylation reactions that yield compounds with significant therapeutic potential against hormone-dependent cancers .

Mécanisme D'action

The mechanism of action of Azepan-1-yl(phenyl)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to specific sites on proteins or other biomolecules, leading to changes in their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Azepine: A seven-membered nitrogen-containing ring similar to azepane.

Benzodiazepine: Contains a fused benzene and diazepine ring, used in pharmaceuticals.

Oxazepine: Contains an oxygen and nitrogen in a seven-membered ring.

Thiazepine: Contains a sulfur and nitrogen in a seven-membered ring.

Uniqueness

Azepan-1-yl(phenyl)acetonitrile is unique due to its specific combination of an azepane ring with a phenylacetonitrile moiety. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Activité Biologique

Azepan-1-yl(phenyl)acetonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound features a seven-membered nitrogen-containing ring (azepane) linked to a phenylacetonitrile moiety. The synthesis typically involves the reaction of azepane with phenylacetonitrile, often using sodium hydride as a base to facilitate the reaction. The compound can also be produced through various industrial methods that enhance yield and efficiency, such as continuous flow reactors and catalytic processes.

Biological Mechanisms

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its mechanism of action may involve:

- Enzyme Interaction : The compound can modulate enzyme activity by binding to specific sites, potentially altering metabolic pathways.

- Receptor Binding : It may interact with receptors, influencing signaling cascades within cells.

In Vitro Studies

Several studies have investigated the biological effects of this compound in vitro:

- Cell Proliferation : One study assessed its effect on cancer cell lines, revealing IC50 values indicating significant antiproliferative activity. For instance, compounds derived from this compound exhibited varying degrees of potency against different cancer types, suggesting selective activity .

Case Studies

- Anticancer Activity : A case study demonstrated that derivatives of this compound showed promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The most potent analogs displayed over 100-fold selectivity for CDK9 over CDK2, indicating potential for targeted cancer therapies .

- Neuroprotective Effects : Another investigation highlighted the compound's ability to reduce oxidative stress in neuronal models, suggesting a protective role against neurodegenerative conditions. This was linked to its interaction with pathways involved in reactive oxygen species (ROS) production .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

2-(azepan-1-yl)-2-phenylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-12-14(13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTVIWLDOORMEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(C#N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.